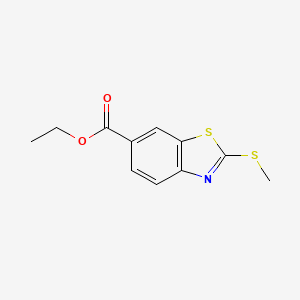

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several strategies. The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-methoxyphenol", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "chlorine gas", "sodium methoxide", "acetic anhydride", "acetic acid", "sodium hydroxide", "sodium carbonate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "4-hydroxybenzoic acid is reacted with phosphorus oxychloride to form 4-chlorobenzoyl chloride.", "2-methoxyphenol is reacted with sodium hydroxide to form sodium 2-methoxyphenoxide.", "4-chlorobenzoyl chloride is reacted with sodium 2-methoxyphenoxide to form 6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid is reacted with chlorine gas to form 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is reacted with sodium methoxide to form the sodium salt of the target compound.", "The sodium salt of the target compound is reacted with acetic anhydride and acetic acid to form the acetylated product.", "The acetylated product is hydrolyzed with sodium hydroxide to form the free acid.", "The free acid is purified by recrystallization from a mixture of water and ethanol." ] } | |

CAS-Nummer |

1780048-00-1 |

Produktname |

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid |

Molekularformel |

C10H9ClO4 |

Molekulargewicht |

228.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.